molecular formula C9H15NS B2984697 [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine CAS No. 937667-47-5

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine

Cat. No.: B2984697
CAS No.: 937667-47-5
M. Wt: 169.29
InChI Key: SPXWKQPRAOWJIC-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)methylamine is an organic compound with the molecular formula C₉H₁₅NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl group at the third position of the thiophene ring and a propan-2-ylamine group attached to the thiophene ring via a methylene bridge.

Mechanism of Action

Target of Action

The primary targets of (3-Methylthiophen-2-yl)methylamine are currently unknown. This compound is a derivative of thiophene, which is known to have a wide range of therapeutic properties . .

Mode of Action

The mode of action of (3-Methylthiophen-2-yl)methylamineAs a thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Biochemical Pathways

The biochemical pathways affected by (3-Methylthiophen-2-yl)methylamineGiven the wide range of therapeutic properties of thiophene compounds , it is likely that this compound affects multiple pathways

Result of Action

The molecular and cellular effects of (3-Methylthiophen-2-yl)methylamineAs a thiophene derivative, it may share some of the effects of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (3-Methylthiophen-2-yl)methylamine is not well-documented Factors such as temperature, pH, and the presence of other compounds can influence the action of a compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves the alkylation of 3-methylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 3-methylthiophene with formaldehyde and hydrogen cyanide to form the corresponding nitrile, which is then reduced to the amine using hydrogen gas and a suitable catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production methods for (3-Methylthiophen-2-yl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylthiophen-2-yl)methylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylthiophen-2-yl)methylamine is unique due to the presence of both a methyl group on the thiophene ring and a propan-2-ylamine group. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-7(2)10-6-9-8(3)4-5-11-9/h4-5,7,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXWKQPRAOWJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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